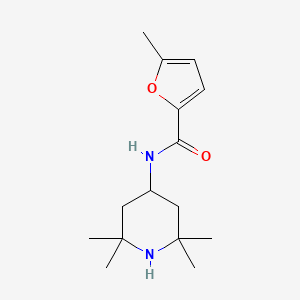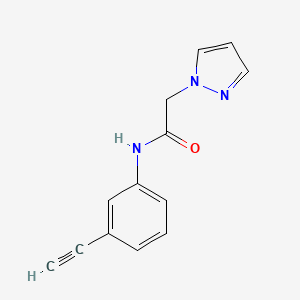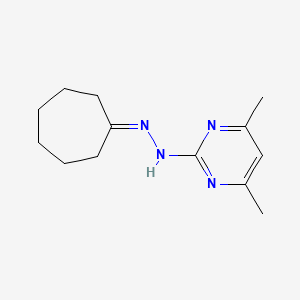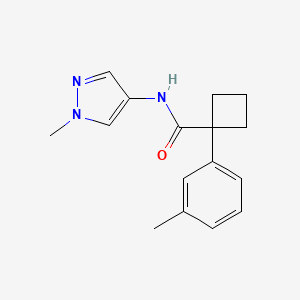
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide, also known as SMT-19969, is a small molecule drug that has shown potential for the treatment of various central nervous system (CNS) disorders. The compound has been synthesized using various methods and extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a selective and potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell death pathways. By inhibiting PARP-1, 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide prevents the accumulation of DNA damage and promotes cell survival in CNS disorders.
Biochemical and Physiological Effects:
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been found to reduce oxidative stress, inflammation, and apoptosis in animal models of CNS disorders. 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has several advantages for use in lab experiments. The compound is stable, soluble in water, and has a low molecular weight, making it easy to handle and administer. However, 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has limitations, such as its low bioavailability and rapid metabolism, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide. One area of interest is the development of novel formulations and delivery strategies to improve the compound's bioavailability and efficacy in CNS disorders. Another area of research is the investigation of 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide's potential for combination therapy with other drugs for the treatment of CNS disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on different cell types and pathways in CNS disorders.
In conclusion, 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a small molecule drug with potential therapeutic applications in various CNS disorders. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the therapeutic potential of 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide and its role in the treatment of CNS disorders.
Métodos De Síntesis
The synthesis of 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide involves the reaction of 5-methylfuran-2-carboxylic acid with 2,2,6,6-tetramethylpiperidine-4-amine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is then purified by column chromatography to obtain 5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating neuroprotective and anti-inflammatory effects in animal models of these diseases.
Propiedades
IUPAC Name |
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-6-7-12(19-10)13(18)16-11-8-14(2,3)17-15(4,5)9-11/h6-7,11,17H,8-9H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVFGHDRWUHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)







![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)


